molecular formula C14H23NO2 B1195049 N,N-di-n-propyldopamine CAS No. 66185-61-3

N,N-di-n-propyldopamine

Cat. No.: B1195049
CAS No.: 66185-61-3
M. Wt: 237.34 g/mol
InChI Key: LMYSNFBROWBKMB-UHFFFAOYSA-N
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Description

N,N-di-n-Propyldopamine is a synthetic compound belonging to the class of organic compounds known as catecholamines and derivatives. Catecholamines are compounds containing 4-(2-Aminoethyl)pyrocatechol or a derivative thereof formed by substitution. This compound has been studied for its pharmacological properties, particularly its effects on the cardiovascular system .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-di-n-Propyldopamine involves the reaction of dopamine with n-propylamine under specific conditions. The reaction typically requires a catalyst and is carried out in an organic solvent. The process involves the substitution of the hydrogen atoms on the nitrogen atom of dopamine with n-propyl groups .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

N,N-di-n-Propyldopamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product is obtained .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield quinones, while reduction can regenerate the parent amine .

Scientific Research Applications

Mechanism of Action

N,N-di-n-Propyldopamine exerts its effects primarily through interaction with dopamine receptors. It acts as an agonist at these receptors, leading to various physiological responses. The compound has been shown to stimulate presynaptic inhibitory dopamine receptors, resulting in decreased release of neurotransmitters like noradrenaline. This mechanism is responsible for its hypotensive and bradycardic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-di-n-Propyldopamine is unique due to its specific interaction with dopamine receptors and its ability to produce significant cardiovascular effects. Its structure allows for selective receptor binding, making it a valuable compound for studying dopamine receptor pharmacology and developing new therapeutic agents .

Properties

CAS No.

66185-61-3

Molecular Formula

C14H23NO2

Molecular Weight

237.34 g/mol

IUPAC Name

4-[2-(dipropylamino)ethyl]benzene-1,2-diol

InChI

InChI=1S/C14H23NO2/c1-3-8-15(9-4-2)10-7-12-5-6-13(16)14(17)11-12/h5-6,11,16-17H,3-4,7-10H2,1-2H3

InChI Key

LMYSNFBROWBKMB-UHFFFAOYSA-N

SMILES

CCCN(CCC)CCC1=CC(=C(C=C1)O)O

Canonical SMILES

CCCN(CCC)CCC1=CC(=C(C=C1)O)O

Key on ui other cas no.

66185-61-3

Synonyms

DPDA
N,N-di-n-propyldopamine
N,N-di-n-propyldopamine hydrobromide
N,N-di-n-propyldopamine hydrochloride
N,N-di-n-propyldopamine hydroiodide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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